Potassium 2-hydroxy-2-methylsuccinate
Overview
Description
Potassium 2-hydroxy-2-methylsuccinate is an endogenous metabolite with the chemical formula C5H6K2O5 and a molecular weight of 224.29 g/mol . It is a white to off-white solid that is highly soluble in water . This compound is often used in scientific research due to its role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-2-methylsuccinate can be synthesized through the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-2-methylsuccinic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield the potassium salt .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Potassium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies and is used to investigate metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in metabolic disorders is ongoing.
Mechanism of Action
The mechanism of action of potassium 2-hydroxy-2-methylsuccinate involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to influence metabolic processes. The specific pathways and targets depend on the context of its use in research .
Comparison with Similar Compounds
Potassium gluconate: An oxidizing carboxylic acid with chelating properties.
Sodium creatine phosphate dibasic tetrahydrate: Used in skeletal muscle metabolism.
Glycochenodeoxycholic acid sodium salt: A bile salt involved in fat absorption.
Uniqueness: Potassium 2-hydroxy-2-methylsuccinate is unique due to its specific role as an endogenous metabolite and its involvement in distinct metabolic pathways. Its chemical structure and reactivity also set it apart from similar compounds .
Biological Activity
Potassium 2-hydroxy-2-methylsuccinate, also known as potassium 2-hydroxy-2-methylbutanedioate, is an endogenous metabolite with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in health and disease.
- Chemical Formula : CHKO
- Molecular Weight : Approximately 224.29 g/mol
- Appearance : White crystalline solid
- CAS Number : 1030365-02-6
This compound acts primarily as a metabolite involved in energy metabolism. It influences several biochemical pathways, particularly those related to:
- Enzymatic Activity : It has been shown to interact with various enzymes, potentially modulating their activity and thereby influencing metabolic processes.
- Cellular Metabolism : As an endogenous metabolite, it plays a role in the regulation of energy production and utilization within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Energy Metabolism : It is involved in the tricarboxylic acid (TCA) cycle, contributing to ATP production.
- Antioxidant Properties : Some studies suggest it may have antioxidant effects, helping to mitigate oxidative stress within cells.
- Potential Therapeutic Effects : Ongoing research is exploring its role in metabolic disorders and other health conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their chemical structure and biological functions:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | CHKO | Endogenous metabolite involved in unique metabolic pathways |
Potassium gluconate | CHKO | Known for its chelating properties |
Sodium creatine phosphate dibasic tetrahydrate | CHNNaOP | Involved in energy metabolism in skeletal muscle |
Glycochenodeoxycholic acid sodium salt | CHNaOS | Functions as a bile salt aiding fat absorption |
Citramalic acid | CHO | A hydroxy fatty acid involved in various metabolic processes |
Case Studies and Research Findings
- Metabolic Profiling Studies : Research utilizing NMR spectroscopy has identified this compound as a significant biomarker in various metabolic conditions. For instance, studies on urine samples from patients with inflammatory bowel disease (IBD) highlighted alterations in the levels of this metabolite compared to healthy controls, suggesting its potential role in disease monitoring and management .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing. Preliminary findings indicate that it may enhance metabolic efficiency and could be beneficial in managing conditions like obesity and diabetes through its regulatory effects on energy metabolism .
- Safety and Toxicology : While this compound is generally recognized as safe when used appropriately, it does carry some irritant properties as indicated by safety data sheets . Care should be taken to avoid direct contact with skin or eyes.
Properties
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJDUIBZISHE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6K2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036481 | |
Record name | Potassium 2-hydroxy-2-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030365-02-6 | |
Record name | Potassium 2-hydroxy-2-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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